2-(Benzyloxy)butanal
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Overview
Description
Buanal, 2-(phenylmethoxy)-: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a butanal group substituted with a phenylmethoxy group, making it a member of the aldehyde family. Aldehydes are known for their reactivity due to the presence of the carbonyl group, which makes them susceptible to various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Buanal, 2-(phenylmethoxy)- can be achieved through several methods. One common approach involves the reaction of butanal with phenylmethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: Industrial production of Buanal, 2-(phenylmethoxy)- often involves the use of advanced catalytic processes to ensure high yield and purity. The use of homogeneous or heterogeneous catalysts can significantly enhance the reaction rate and selectivity. Additionally, continuous flow reactors are employed to maintain optimal reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions: Buanal, 2-(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: Phenylmethoxybutanoic acid
Reduction: Phenylmethoxybutanol
Substitution: Depending on the nucleophile, products can include phenylmethoxybutyl halides, amines, or thiols
Scientific Research Applications
Buanal, 2-(phenylmethoxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Buanal, 2-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity underlies its potential antimicrobial and antioxidant activities, as it can disrupt microbial cell walls and neutralize free radicals .
Comparison with Similar Compounds
Phenylmethanol: An aromatic alcohol with the formula C7H8O, used in the synthesis of various organic compounds.
Phenylacetaldehyde: An aromatic aldehyde with the formula C8H8O, known for its use in the fragrance industry.
Uniqueness: Buanal, 2-(phenylmethoxy)- is unique due to the presence of both an aldehyde group and a phenylmethoxy group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in synthetic chemistry and various industrial applications .
Properties
CAS No. |
89279-49-2 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-phenylmethoxybutanal |
InChI |
InChI=1S/C11H14O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3 |
InChI Key |
YTXIEUATJGWTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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